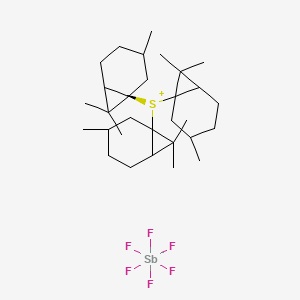

三芳基锍六氟锑酸盐 S&

描述

Triarylsulfonium hexafluoroantimonate salts are photoinitiators used in cationic polymerization . They are most effective in the range of 210−350 nm and are primarily used to initiate epoxy resins .

Synthesis Analysis

While specific synthesis methods for Triarylsulfonium hexafluoroantimonate were not found in the search results, it’s known that these compounds are used as photoinitiators in the cationic polymerization of various cyclic monomers .Chemical Reactions Analysis

Triarylsulfonium hexafluoroantimonate salts have been shown to be effective catalysts for the ring-opening polymerisation of various cyclic monomers under UV irradiation . They are also used in the photoinduced thermal frontal cationic polymerization of epoxides .Physical And Chemical Properties Analysis

Triarylsulfonium hexafluoroantimonate salts have a refractive index of n20/D 1.502 and a density of 1.410 g/mL at 25 °C .科学研究应用

Photopolymerization of Epoxy Resins

Triarylsulfonium hexafluoroantimonate: is widely used as a photoinitiator for the cationic polymerization of epoxy resins . This application is crucial in the creation of carbon-fiber reinforced polymers, where the compound facilitates a photoinduced thermal frontal polymerization reaction . The process involves the excitation of the triarylsulfonium salt, which releases enough heat to decompose an alkyl-based sulfonium salt acting as a latent thermal initiator, thus propagating a thermal front that polymerizes the entire sample.

High-Response Thin Film Nanocomposite Sensors

The compound has been utilized in the development of thin film nanocomposite sensors . By incorporating ZnO into an epoxy-based photoresist thin polymer film, the gravimetric response to oxygen and water vapor is significantly increased. This enhancement is further amplified under UV-light exposure due to the activation of the photoacid generator, which is the triarylsulfonium hexafluoroantimonate.

UV Protective Coatings

Triarylsulfonium hexafluoroantimonate: salts serve as photo-initiators for the photopolymerization of epoxy/acrylate composites . These composites are then applied as UV protective coatings on electronic devices, providing a shield against harmful ultraviolet radiation while maintaining the integrity of the underlying materials.

Advanced Composite Material Fabrication

The ability of triarylsulfonium hexafluoroantimonate to initiate polymerization reactions at the surface of epoxides makes it an ideal candidate for the fabrication of advanced composite materials . The heat released during the photopolymerization process allows for the curing of opaque and thick carbon composite materials without the need for thermal post-curing.

Gravimetric Sensing Optimization

Incorporating triarylsulfonium hexafluoroantimonate into oxide-epoxy hybrid nanocomposites has shown to optimize their application in high-sensitivity gravimetric sensing . This application is significant for the design and characterization of reversible gas/vapor adsorption in such nanocomposites.

Photothermal Initiating Systems

The compound is part of highly reactive photothermal initiating systems that are investigated for their potential to cure opaque and thick carbon composite materials through photoinduced thermal frontal polymerization reactions . This innovative approach allows for the creation of composite materials with a high content of carbon, which is essential for various industrial applications.

作用机制

The photopolymerization occurs at the surface of the cycloaliphatic epoxide through the excitation of a triarylsulfonium salt and releases enough heat to decompose an alkyl-based sulfonium salt acting as a latent thermal initiator . Thus, a thermal front propagates into the medium leading to the polymerization of the whole sample .

安全和危害

Triarylsulfonium hexafluoroantimonate salts can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, respiratory irritation, and are toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

未来方向

Triarylsulfonium hexafluoroantimonate salts have been investigated for curing opaque and thick carbon composite materials through photoinduced thermal frontal polymerization reaction . They have also been used in the fabrication of polymeric composites . The future directions of this compound could involve further exploration of its use in these areas.

属性

IUPAC Name |

hexafluoroantimony(1-);[(1R)-3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl]-bis(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6/t19?,20?,21?,22?,23?,24?,28-,29?,30?,31?;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYXUSLCQRDSMB-KRBQFHQASA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2[C@](C1)(C2(C)C)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51F6SSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triarylsulfonium hexafluoroantimonate S& | |

CAS RN |

109037-75-4 | |

| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluoroantimonates(1-) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aromatic sulfonium hexafluoro antimonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)

![5-{(Z)-[4-(2-Pyrimidinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B561036.png)

![1-Oxa-7-azacyclopenta[cd]indene](/img/structure/B561038.png)